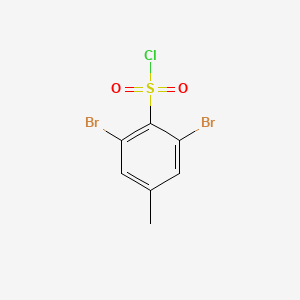

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is a derivative of benzene, featuring two bromine atoms, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form 2,6-dibromo-4-methylbenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2,6-dibromo-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atoms on the benzene ring can also participate in further electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenesulfonyl Chloride: Lacks the bromine substituents and has different reactivity and applications.

2,4-Dibromobenzenesulfonyl Chloride: Similar structure but with bromine atoms at different positions, leading to different chemical properties and reactivity.

Uniqueness

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of bromine atoms at the 2 and 6 positions, which influence its reactivity and the types of reactions it can undergo. This compound’s specific substitution pattern makes it valuable for targeted chemical modifications and applications in various fields .

Actividad Biológica

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride, also known as dibromo toluene sulfonyl chloride, is a sulfonyl chloride compound that exhibits significant biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and potential applications in medicinal chemistry and research.

The compound features a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a methyl group at position 4, and a sulfonyl chloride group at position 1. This unique structure enhances its electrophilic character, making it a valuable reagent in organic synthesis.

Biological Activity

Research indicates that this compound has various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antibacterial effects. For instance, related compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound's mechanism of action may involve inhibition of enzymes involved in the arachidonic acid pathway. Specifically, it has been suggested that sulfonamide derivatives can inhibit cytosolic phospholipase A2 (cPLA2α), leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Table 2: Inhibition of cPLA2α by Sulfonamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Other Sulfonamides | Range: 3.0 - 8.0 |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles through the sulfonyl chloride group. This reactivity allows it to modify proteins and enzymes, potentially altering their function.

Interaction with Biological Targets

The sulfonyl group can engage in hydrogen bonding and electrostatic interactions with amino acid residues in protein binding sites. This interaction is crucial for the compound's biological effects.

Case Studies

Several studies have explored the biological activity of similar compounds. For example:

- Antibacterial Studies : A study on a series of sulfonamide derivatives showed promising antibacterial activity against various pathogens. The results indicated a correlation between the presence of halogen substituents (like bromine) and increased antimicrobial potency.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related sulfonamides demonstrated significant inhibition of inflammatory markers in vitro when tested against human cell lines.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Specific areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.

- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological activities.

- Synthesis of Novel Derivatives : Exploring structural modifications to enhance activity or reduce toxicity.

Propiedades

IUPAC Name |

2,6-dibromo-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGKSJGHOOGMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.